
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 2379918-53-1 . It has a molecular weight of 325.04 . The IUPAC name for this compound is 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is 1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research into 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid and its derivatives has primarily focused on their synthesis and potential biological activities. For instance, Kumari et al. (2019) reported the synthesis of biologically significant benzofuran aryl ureas and carbamates starting from bromo salicylaldehyde, leading to compounds with antimicrobial activities (Kumari et al., 2019). Similarly, Sanjeeva et al. (2021) detailed the preparation of a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrating their utility in generating novel compounds with antimicrobial properties against various bacterial strains (Sanjeeva et al., 2021).
Advanced Materials Development
Beyond biomedical applications, derivatives of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid have found utility in materials science. For example, de Roo et al. (2014) explored the synthesis of organic/inorganic semiconductor hybrid particles utilizing functionalized polyfluorenes derived from brominated benzofuran compounds, highlighting the materials' potential for energy transfer and photoluminescence applications (de Roo et al., 2014).
Organic Synthesis Methodology
Research by Tagat et al. (2002) into the synthesis of mono- and difluorinated naphthoic acids presents a related chemical inquiry, demonstrating the versatility of halogenated benzofuran derivatives in complex organic synthesis processes. Their work underlines the potential for creating fluorinated compounds with applications in pharmaceuticals and agrochemicals (Tagat et al., 2002).
Safety and Hazards
This compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Direcciones Futuras
Benzofuran compounds, including 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potentials further.
Propiedades
IUPAC Name |
7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRHFUIIISLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1OC(F)(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2673194.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2673195.png)
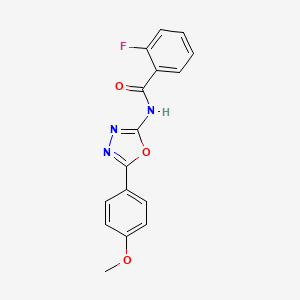
![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide](/img/structure/B2673201.png)
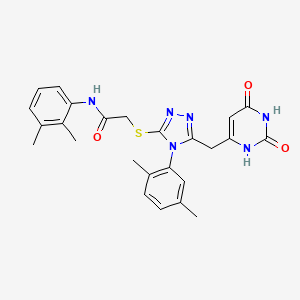
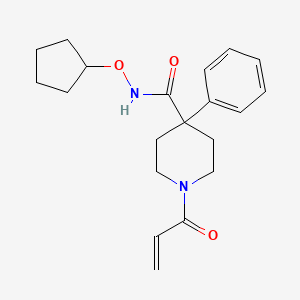
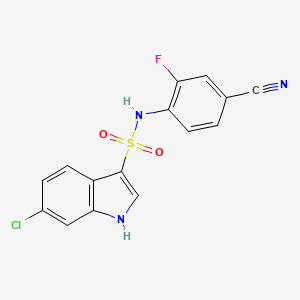
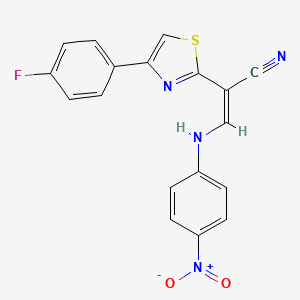
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)
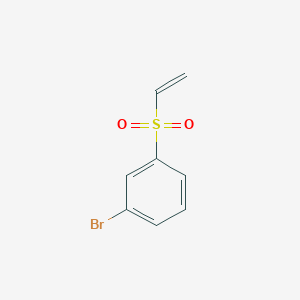
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)